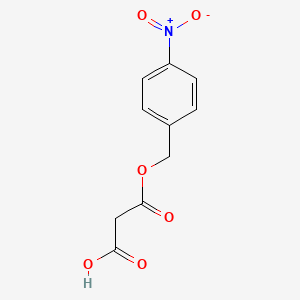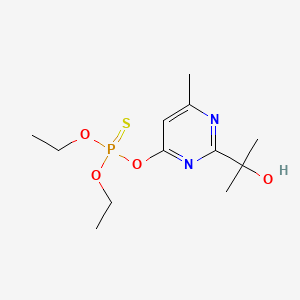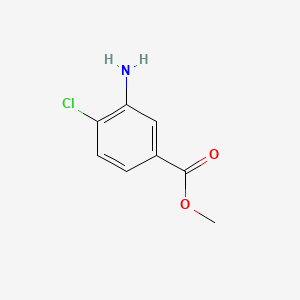![molecular formula C14H15N3O2 B1330736 6-苄基-5,6,7,8-四氢吡啶并[4,3-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 135481-57-1](/img/structure/B1330736.png)
6-苄基-5,6,7,8-四氢吡啶并[4,3-d]嘧啶-2,4(1H,3H)-二酮
描述
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is an organic compound with the CAS Number: 109229-22-3 . It has a molecular weight of 241.29 .
Synthesis Analysis
The synthesis of this compound and its derivatives is a topic of ongoing research . One method involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines .Molecular Structure Analysis
The IUPAC name for this compound is 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one . The InChI code is 1S/C14H15N3O/c18-14-12-9-17(7-6-13(12)15-10-16-14)8-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,16,18) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .科学研究应用
Organic Synthesis Intermediates
This compound serves as an intermediate in the synthesis of various organic molecules. Its structure is pivotal in the construction of complex compounds due to the presence of multiple reactive sites, such as the pyrimidine ring which can undergo further functionalization .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the development of new drugs. Its benzyl group and pyrimidine core are common motifs in pharmacologically active molecules, potentially leading to the discovery of new therapeutic agents .
Material Science
The compound’s robust heterocyclic framework makes it suitable for material science applications. It could be used in the development of novel polymers or as a monomer in polymerization reactions to create materials with specific properties .
Analytical Chemistry
As a standard in analytical chemistry, this compound can help in the calibration of instruments and the development of analytical methods due to its well-defined structure and stability under various conditions .
Biochemical Research
In biochemical research, the compound’s ability to interact with biological macromolecules could be explored. It may serve as a probe or a model compound to study enzyme interactions or as a building block in peptidomimetics .
Agricultural Chemistry
The pyrimidine moiety of the compound is structurally similar to certain plant growth regulators. Therefore, it could be investigated for its potential use in enhancing crop yields or as a starting point for developing new agrochemicals .
安全和危害
作用机制
Target of Action
The primary target of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is the Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
This compound acts as a PARP inhibitor . It binds to PARP enzymes, preventing them from performing their role in the DNA repair process . This leads to the accumulation of DNA damage in the cells, which can lead to cell death, particularly in cancer cells that are already genetically unstable .
Biochemical Pathways
The inhibition of PARP leads to the disruption of the DNA repair pathways , particularly the base excision repair (BER) pathway . This results in the accumulation of single-strand breaks (SSBs) that can degenerate into double-strand breaks (DSBs) during replication .
Pharmacokinetics
The compound is likely to have similar properties to other parp inhibitors, which generally have good oral bioavailability and are metabolized in the liver . The compound’s storage conditions suggest it is stable under inert gas at 2-8°C .
Result of Action
The result of the action of this compound is the induction of cell death in cells with impaired DNA repair mechanisms, such as cancer cells . By inhibiting PARP, the compound prevents the repair of DNA damage, leading to the accumulation of DNA lesions and ultimately cell death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and therefore its ability to interact with its target . Additionally, the presence of other substances, such as binding proteins or metabolizing enzymes, can also affect the compound’s activity .
属性
IUPAC Name |
6-benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-13-11-9-17(8-10-4-2-1-3-5-10)7-6-12(11)15-14(19)16-13/h1-5H,6-9H2,(H2,15,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFWHSOMLHCMRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)NC2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326252 | |
| Record name | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135481-57-1 | |
| Record name | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




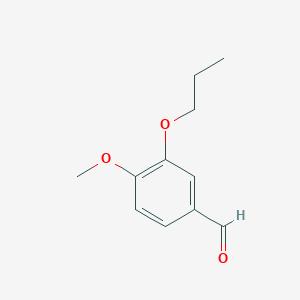
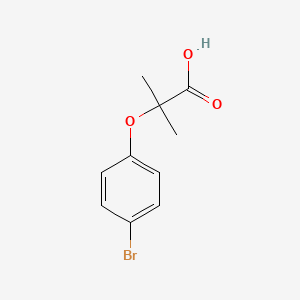
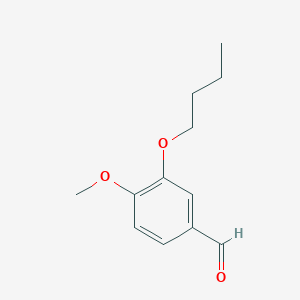

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1330663.png)
